4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid 4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 327092-59-1
VCID: VC6434351
InChI: InChI=1S/C14H11ClN2O7S/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15/h2-7,16H,1H3,(H,18,19)
SMILES: COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Molecular Formula: C14H11ClN2O7S
Molecular Weight: 386.76

4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid

CAS No.: 327092-59-1

Cat. No.: VC6434351

Molecular Formula: C14H11ClN2O7S

Molecular Weight: 386.76

* For research use only. Not for human or veterinary use.

4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid - 327092-59-1

Specification

CAS No. 327092-59-1
Molecular Formula C14H11ClN2O7S
Molecular Weight 386.76
IUPAC Name 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
Standard InChI InChI=1S/C14H11ClN2O7S/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15/h2-7,16H,1H3,(H,18,19)
Standard InChI Key AHLPHWFEPUMSIJ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a benzoic acid backbone substituted at positions 3 and 4. Position 3 hosts a sulfamoyl group (-SO₂NH₂) linked to a 2-methoxy-5-nitrophenyl moiety, while position 4 contains a chlorine atom . The molecular formula C₁₄H₁₁ClN₂O₇S reflects a molar mass of 386.76 g/mol, with the following key structural identifiers:

  • SMILES: COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl

  • InChIKey: AHLPHWFEPUMSIJ-UHFFFAOYSA-N

The presence of electron-withdrawing groups (nitro, sulfamoyl) and electron-donating methoxy creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Predicted Physicochemical Properties

Collision cross-section (CCS) predictions for various adducts provide insights into its gas-phase behavior (Table 1) :

Table 1: Predicted CCS Values for Major Adducts

Adductm/zCCS (Ų)
[M+H]⁺387.00484177.6
[M+Na]⁺408.98678189.4
[M-H]⁻384.99028179.9

These values suggest moderate molecular rigidity, with sodium adducts exhibiting increased CCS due to ion-dipole interactions.

Synthesis and Derivative Relationships

Synthetic Pathways

While no direct synthesis routes are documented for this compound, analogous methods from patent literature provide plausible strategies. The preparation of 4-chloro-3-sulphamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide involves:

  • Amination: Reacting 2,3-dihydro-2-methylindole with hydroxylamine-O-sulfonic acid in dichloromethane at 50°C for 4 hours .

  • Acylation: Treating the amine intermediate with 4-chloro-3-sulphamoylbenzoyl chloride in tetrahydrofuran .

Adapting this approach could enable the synthesis of the target compound by substituting the indole moiety with 2-methoxy-5-nitroaniline.

Structural Analogues and Impurities

A related compound, 4-chloro-3-nitro-5-sulphamoylbenzoic acid (CAS 22892-96-2), shares the chloro-nitro-sulfamoyl motif but lacks the methoxyphenyl group. Key properties include:

  • Melting point: 227–231°C

  • pKa: 2.82 ± 0.10

  • Solubility: Limited in DMSO and methanol

This analogue’s thermal stability and acidity profile suggest that the methoxy group in the target compound may enhance solubility while reducing crystallinity.

Physicochemical and Spectroscopic Analysis

Thermal Behavior

Extrapolating from the analogue in Source , the target compound likely decomposes above 230°C rather than melting cleanly. The nitro group introduces thermal instability, with potential exothermic decomposition at elevated temperatures.

Solubility and Partitioning

  • Acidic conditions: Protonated carboxylic acid dominates, reducing aqueous solubility.

  • Neutral/basic conditions: Deprotonated carboxylate enhances solubility .

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